Cas no 22544-07-6 (2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene)
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-chloro-1-(4-chlorophenoxy)-4-nitro-
- 2,4'-dichloro-4-nitrodiphenylether
- 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
- (2-Chlor-4-nitro-phenyl)-(4-chlor-phenyl)-aether
- (2-chloro-4-nitro-phenyl)-(4-chloro-phenyl)-ether
- 4-(4'-chloro)phenoxy-3-chloronitrobenzene
- 2,4'-DICHLORO-4-NITRODIPHENYL ETHER
- 2-chloro-4-nitrophenyl 4-chlorophenyl ether
- Oprea1_503944
- Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-
- RTCVXHVOOYCYNA-UHFFFAOYSA-N
- STK366904
- VZ22332
- ZB002753
- AK158415
- ST24040257
- ST
- AKOS015889431
- AKOS003617660
- DS-9350
- SY031991
- NS00027213
- CLZ3FU5MNM
- MFCD00204156
- CS-0157443
- 2-Chloro-1-(4-chloro-phenoxy)-4-nitro-benzene
- XAA54407
- EINECS 245-071-0
- FT-0611664
- 2,4 inverted exclamation mark -Dichloro-4-nitrodiphenyl Ether
- 22544-07-6
- DTXSID30177077
- SCHEMBL2967458
- 3-chloro-4-(4'-chlorophenoxy)nitrobenzene
- A816258
- Y10609
- DB-045944
-
- MDL: MFCD00204156
- Inchi: 1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
- InChI Key: RTCVXHVOOYCYNA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OC1C=CC(=CC=1)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 282.98000
- Monoisotopic Mass: 282.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 55
Experimental Properties
- Color/Form: Yellowish brown powder
- Density: 1.451
- Melting Point: 105-109 °C(lit.)
- Boiling Point: 351.6℃/760mmHg
- Flash Point: 166.4°C
- Refractive Index: 1.623
- PSA: 55.05000
- LogP: 5.21710
- Solubility: Not determined
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892857-10g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |
22544-07-6 | ≥95% | 10g |
2,931.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN698-1g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |
22544-07-6 | 95+% | 1g |
359.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN698-200mg |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |
22544-07-6 | 95+% | 200mg |
134.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN698-5g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |
22544-07-6 | 95+% | 5g |
1302.0CNY | 2021-07-12 | |
| eNovation Chemicals LLC | D913436-25g |
2,4'-Dichloro-4-nitrodiphenyl Ether |
22544-07-6 | 95% | 25g |
$400 | 2023-09-01 | |
| abcr | AB242760-1 g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene; . |
22544-07-6 | 1 g |
€125.10 | 2023-07-20 | ||
| abcr | AB242760-5 g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene; . |
22544-07-6 | 5 g |
€224.90 | 2023-07-20 | ||
| abcr | AB242760-10 g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene; . |
22544-07-6 | 10 g |
€350.10 | 2023-07-20 | ||
| abcr | AB242760-25 g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene; . |
22544-07-6 | 25 g |
€655.50 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y0988692-25g |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |
22544-07-6 | 95% | 25g |
$520 | 2024-08-02 |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Suppliers
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Professional Introduction to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS No. 22544-07-6)
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 22544-07-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics and chlorophenoxides, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry.
The structural framework of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene consists of a benzene ring substituted with a nitro group at the 4-position, a chloro group at the 2-position, and a phenoxy group linked to the 1-position, which is further substituted with another chloro group. This unique arrangement of functional groups imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from nitroaromatic and chlorophenoxide scaffolds. The nitro group in 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene serves as a versatile handle for further functionalization, allowing chemists to explore new derivatives with enhanced efficacy and reduced toxicity. Additionally, the presence of multiple halogen atoms enhances the reactivity of the molecule, facilitating its incorporation into more complex structures.
One of the most compelling aspects of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is its potential as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in developing novel antifungal agents, anticancer drugs, and antimicrobial agents. The phenoxy moiety, in particular, has been shown to interact with biological targets in ways that can modulate disease pathways effectively.
The pharmaceutical industry has long recognized the importance of nitroaromatic compounds due to their broad spectrum of biological activities. The nitro group can be reduced to an amine under specific conditions, which can lead to the formation of potent pharmacophores. This transformation has been exploited in the synthesis of various therapeutic agents, including those targeting neurological disorders and inflammatory diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to construct complex molecular architectures with high precision. These methods have opened new avenues for drug discovery and have allowed for the rapid optimization of lead compounds.
In addition to its pharmaceutical applications, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene has shown promise in agrochemical research. The compound's structural features make it a suitable candidate for developing novel herbicides and pesticides. By leveraging its reactivity and biological activity, scientists aim to create more effective and environmentally friendly solutions for crop protection.
The synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nitration followed by chlorination and subsequent coupling reactions. Each step must be meticulously controlled to avoid unwanted side products and to maintain the integrity of the desired structure.
The role of computational chemistry in understanding the properties of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational tools have become indispensable in modern drug discovery pipelines.
The safety profile of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is another critical consideration in its application. While it exhibits promising biological activity, its handling requires adherence to standard laboratory protocols to ensure worker safety. Proper storage conditions and personal protective equipment are essential when working with this compound.
In conclusion, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS No. 22544-07-6) represents a fascinating compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and versatile reactivity make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing therapeutic solutions is likely to grow even further.
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